molecular formula C21H17BrN2O2S B2544023 N-(4-Bromophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide CAS No. 765285-03-8

N-(4-Bromophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide

Cat. No. B2544023
CAS RN: 765285-03-8
M. Wt: 441.34
InChI Key: WZKCMIFEDFBTBL-YDZHTSKRSA-N
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Description

The compound N-(4-Bromophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide is a complex organic molecule that may be synthesized through a series of reactions involving bromination, amine coupling, and thioacetamide formation. While the specific compound is not directly synthesized in the provided papers, they offer insights into similar compounds and methodologies that could be adapted for its synthesis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, nitration, and the formation of amide bonds. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation of p-acetamidophenol followed by nitration, with the final product confirmed by thin-layer chromatography, IR, and ^1HNMR . Similarly, triazol derivatives were synthesized from 1,3,4-oxadiazole and primary amines, characterized by ^1H NMR, IR, and Mass spectroscopy . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate bromophenyl and thioacetamide components.

Molecular Structure Analysis

The molecular structure of the target compound would likely be confirmed using spectroscopic techniques such as NMR, IR, and Mass spectroscopy, as demonstrated in the synthesis of novel N-(3-acetyl-2-thienyl)acetamides . The presence of bromine, a heavy atom, would aid in the structural elucidation using NMR spectroscopy due to its influence on neighboring proton chemical shifts.

Chemical Reactions Analysis

The target compound could potentially undergo various chemical reactions, including reductive carbonylation as seen in the synthesis of N-(4-hydroxyphenyl)acetamide . The presence of a bromophenyl group in the molecule suggests that it could also participate in further cross-coupling reactions, potentially catalyzed by palladium complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups. The bromophenyl moiety suggests potential reactivity in electrophilic aromatic substitution reactions, while the thioacetamide group could confer nucleophilic characteristics. The compound's solubility, melting point, and stability could be inferred from similar compounds, such as those described in the provided papers, but would require empirical determination for accuracy.

Scientific Research Applications

Environmental and Health Impacts of Related Compounds

  • Degradation of Acetaminophen in Environmental Processes : Research on the degradation of acetaminophen, a compound structurally related to acetamides, by advanced oxidation processes (AOPs) reveals insights into the environmental fate of similar compounds. This study highlights the generation of various by-products and their biotoxicity, emphasizing the ecological implications of pharmaceuticals and related chemicals in water sources (Qutob et al., 2022).

  • Carcinogenic Potential of Thiophene Analogues : An investigation into the thiophene analogues of carcinogens, which share structural motifs with bromophenyl and acetamide groups, provides insights into their synthesis, evaluation for carcinogenicity, and the biological activity profiles that could infer the toxicological profiles of related compounds (Ashby et al., 1978).

  • Environmental Protection through Adsorptive Removal of Acetaminophen : A comprehensive review focusing on the removal of acetaminophen from water highlights the significance of adsorption techniques. This research could be relevant for understanding the environmental management of related acetamide compounds and their impact on water quality (Igwegbe et al., 2021).

Synthesis and Chemical Analysis

  • Synthesis of Bromobiphenyl Compounds : A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound that shares the bromophenyl moiety with the chemical , illustrates the challenges and methodologies in synthesizing brominated organic molecules. This research may provide insights into synthetic routes and challenges for related compounds (Qiu et al., 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-16-5-7-18(8-6-16)24-21(26)14-27-19-11-9-17(10-12-19)23-13-15-3-1-2-4-20(15)25/h1-13,25H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCMIFEDFBTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765285-03-8
Record name N-(4-BROMOPHENYL)-2-((4-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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